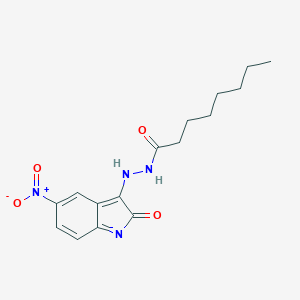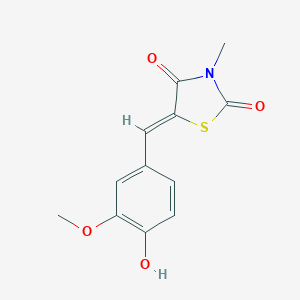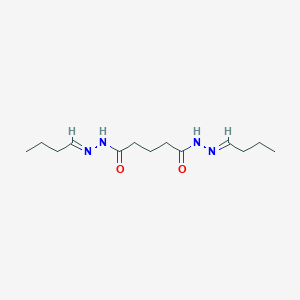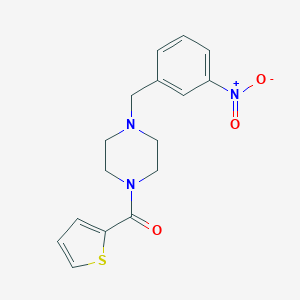![molecular formula C16H23NO4S B229689 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229689.png)
4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid, also known as ACY-241, is a synthetic compound that belongs to a class of drugs called histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been shown to have potential therapeutic effects in various diseases, including cancer, neurological disorders, and autoimmune diseases. ACY-241 is a selective inhibitor of HDAC6, which is a class IIb HDAC enzyme that plays a crucial role in the regulation of protein degradation and cell signaling pathways.
Mecanismo De Acción
The mechanism of action of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins and the activation of various signaling pathways. HDAC6 is involved in the regulation of protein degradation pathways, such as autophagy and proteasomal degradation, and the inhibition of HDAC6 can lead to the accumulation of misfolded proteins and the activation of the unfolded protein response (UPR). The UPR is a cellular stress response that plays a crucial role in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid are mainly related to the regulation of protein degradation pathways and the activation of signaling pathways. 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid has been shown to induce the accumulation of acetylated proteins, which can regulate various cellular processes, such as gene expression, protein stability, and protein-protein interactions. Moreover, 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid has been shown to activate various signaling pathways, such as the ERK1/2 and AKT pathways, which play a crucial role in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid in lab experiments is its specificity for HDAC6, which allows for the investigation of the role of HDAC6 in various cellular processes. Moreover, 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid has been shown to have low toxicity and good pharmacokinetic properties, which make it a suitable candidate for preclinical and clinical studies. However, one of the limitations of using 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations for effective inhibition.
Direcciones Futuras
Several future directions for the investigation of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid include the following:
1. Investigating the potential therapeutic effects of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid in other diseases, such as neurodegenerative diseases and viral infections.
2. Investigating the combination of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid with other drugs, such as immunomodulators and chemotherapy agents, for enhanced therapeutic effects.
3. Investigating the role of HDAC6 inhibition in the regulation of autophagy and proteasomal degradation pathways.
4. Investigating the potential biomarkers for predicting the response to 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid treatment in different diseases.
5. Investigating the potential side effects and toxicity of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid involves several steps, including the reaction of 4-cyclohexylbenzenesulfonyl chloride with 4-aminobutanoic acid, followed by purification and characterization using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Several studies have investigated the potential therapeutic effects of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid in various diseases. For example, a preclinical study showed that 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid inhibited the growth of multiple myeloma cells and enhanced the antitumor activity of bortezomib, a proteasome inhibitor commonly used in the treatment of multiple myeloma. Another study showed that 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid improved the survival of mice with sepsis by reducing inflammation and oxidative stress. Moreover, 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid has been shown to have potential therapeutic effects in autoimmune diseases, such as lupus and rheumatoid arthritis, by regulating the immune response.
Propiedades
Fórmula molecular |
C16H23NO4S |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
4-[(4-cyclohexylphenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C16H23NO4S/c18-16(19)7-4-12-17-22(20,21)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h8-11,13,17H,1-7,12H2,(H,18,19) |
Clave InChI |
MDDVVBAJPAEVRV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCCC(=O)O |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)
![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)
![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)




![N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B229628.png)
![1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide](/img/structure/B229632.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229635.png)